molecular formula C22H31NO4 B15103939 N-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide

N-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide

Cat. No.: B15103939
M. Wt: 373.5 g/mol
InChI Key: WHMJNZPIGWESGM-UHFFFAOYSA-N
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Description

N-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide is a synthetic compound that combines the structural features of adamantane and 3,4,5-trimethoxyphenyl groups. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while the 3,4,5-trimethoxyphenyl group is often associated with various biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halides (e.g., bromine, chlorine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety may contribute to the compound’s stability and ability to cross biological membranes, while the 3,4,5-trimethoxyphenyl group may interact with enzymes or receptors involved in cellular signaling . These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide is unique due to the combination of the adamantane and 3,4,5-trimethoxyphenyl groups, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

Properties

Molecular Formula

C22H31NO4

Molecular Weight

373.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H31NO4/c1-13(22-10-14-5-15(11-22)7-16(6-14)12-22)23-21(24)17-8-18(25-2)20(27-4)19(9-17)26-3/h8-9,13-16H,5-7,10-12H2,1-4H3,(H,23,24)

InChI Key

WHMJNZPIGWESGM-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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